molecular formula C21H18Cl2N2O4S B2445179 N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide CAS No. 339013-29-5

N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Cat. No.: B2445179
CAS No.: 339013-29-5
M. Wt: 465.35
InChI Key: HTTSTBHFNUCIPH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide is a complex organic compound known for its diverse applications in various scientific fields

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-29-17-8-10-18(11-9-17)30(27,28)25(16-5-3-2-4-6-16)14-21(26)24-20-12-7-15(22)13-19(20)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTSTBHFNUCIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl derivatives.

    Substitution: Nitro and bromo derivatives of the original compound.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide can be compared with other similar compounds, such as:

    N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

    N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}propionamide: A propionamide derivative with potentially different pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dichlorophenyl group, a methoxyphenyl sulfonamide moiety, and an acetamide group. Its molecular formula is C14H12Cl2N2O4SC_{14}H_{12}Cl_2N_2O_4S with a molecular weight of approximately 367.23 g/mol. The presence of chlorine and methoxy groups is significant as they can influence the compound's reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit notable antitumor properties. For example, thiazole-bearing compounds have demonstrated cytotoxic effects against various cancer cell lines, including HT29 and A-431 cells. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups (like methoxy) enhances anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .

Antimicrobial Properties

There is emerging evidence that sulfonamide derivatives possess antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves inhibition of bacterial folic acid synthesis .

Case Studies and Research Findings

  • Anticancer Studies : A study on thiazole derivatives indicated that certain modifications led to improved IC50 values against cancer cell lines. For instance, one derivative exhibited an IC50 value less than that of doxorubicin, a standard chemotherapy drug . This suggests that further exploration of this compound could yield similar or superior results.
  • Toxicological Assessments : Investigations into the toxicological effects of chlorinated compounds have revealed potential impacts on mitochondrial function in isolated liver cells. These studies highlight the importance of evaluating mitochondrial integrity when assessing the safety profile of such compounds .
  • Antimicrobial Efficacy : Several studies have evaluated the antimicrobial properties of sulfonamide derivatives against various pathogens. The results indicate that modifications in the phenyl ring can significantly affect antibacterial activity, with some compounds exhibiting potency comparable to established antibiotics .

Data Table: Biological Activities Summary

Activity TypeCompound Structure FeaturesObserved EffectsReference
AntitumorMethoxy and dichloro groupsCytotoxicity in cancer cell lines
AntimicrobialSulfonamide moietyInhibition of bacterial growth
ToxicologicalChlorinated phenyl groupImpacts on mitochondrial function

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound with high yield and purity?

Answer:
The synthesis involves multi-step organic reactions, including sulfonylation, coupling, and acetylation. Key steps include:

  • Sulfonylation: Reacting 4-methoxyphenylsulfonyl chloride with aniline derivatives under basic conditions (e.g., NaHCO₃) .
  • Acetamide Formation: Coupling the sulfonamide intermediate with 2-chloroacetamide derivatives using coupling agents like EDC/HOBt in anhydrous DMF .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure purity. Final purity (>95%) is confirmed via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ calculated for C₂₁H₁₈Cl₂N₂O₃S: 473.0421) validates molecular formula .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays: Use uniform cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) .
  • Orthogonal Validation: Confirm enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to measure binding kinetics .
  • Purity Verification: Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .

Advanced: What computational methods predict binding affinity to biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Models interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) to estimate binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, OCH₃) with IC₅₀ values to guide structural optimization .

Basic: What in vitro models are appropriate for initial antimicrobial evaluation?

Answer:

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) for MIC assays (CLSI guidelines; 18–24 h incubation) .
  • Fungal Strains: Candida albicans (ATCC 10231) in RPMI-1640 medium with 48 h incubation .
  • Dose Range: 0.5–128 µg/mL in triplicate, using amphotericin B and ciprofloxacin as controls .

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) with PBS buffer; validate no solvent toxicity via MTT assay .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance aqueous dispersion .
  • LogP Optimization: Introduce polar groups (e.g., -OH, -COOH) via derivatization to reduce ClogP from 3.8 to <2.5 .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature: -20°C in amber vials to prevent photodegradation .
  • Humidity Control: Store with desiccants (silica gel) under nitrogen atmosphere .
  • Stability Monitoring: Quarterly HPLC analysis to detect degradation (e.g., hydrolysis of acetamide group) .

Advanced: What strategies enhance selectivity against a target receptor?

Answer:

  • Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects .
  • Structural Modifications: Replace 2,4-dichlorophenyl with 3,4-dichloro to improve steric complementarity .
  • Proteomics: Use pull-down assays with biotinylated analogs to map interactomes (e.g., STRING database) .

Basic: How is purity quantified post-synthesis for biological use?

Answer:

  • HPLC-DAD: Reverse-phase C18 column (ACN/0.1% TFA gradient); purity ≥95% required for assays .
  • Elemental Analysis: C, H, N within ±0.4% of theoretical values confirms stoichiometry .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Answer:

  • ADMET Prediction (SwissADME): Forecast hepatic metabolism (CYP3A4 substrate) and blood-brain barrier penetration (low) .
  • ProTox-II: Predicts hepatotoxicity (probability score: 0.72) and mutagenicity (Ames test-negative) .
  • Metabolite Identification (Meteor Nexus): Simulates Phase I metabolites (e.g., hydroxylation at phenyl ring) .

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